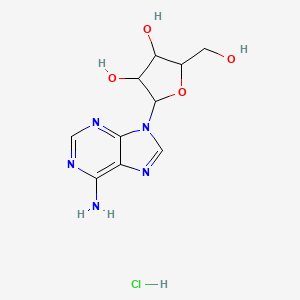

Adenosinehydrochloride

Description

BenchChem offers high-quality Adenosinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14ClN5O4 |

|---|---|

Molecular Weight |

303.70 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

InChI |

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H |

InChI Key |

YFJCRJZTDYDCRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine Monohydrochloride: Physicochemical Properties and Experimental Application

Executive Summary

Adenosine monohydrochloride (

This guide details the physicochemical profile of adenosine monohydrochloride, distinguishes it from related purines (e.g., Adenine HCl, AMP), and provides standardized protocols for its preparation and application in receptor binding assays.

Part 1: Physicochemical Profile

Chemical Identity & Properties

The hydrochloride salt significantly alters the solubility profile of the parent nucleoside. The protonation typically occurs at the N1 position of the adenine ring (

| Property | Data | Notes |

| Chemical Name | Adenosine Monohydrochloride | Also referred to as Adenosine HCl |

| CAS Number | 58056-57-8 | Distinct from Free Base (58-61-7) |

| Molecular Formula | Often written as | |

| Molecular Weight | 303.70 g/mol | Free Base (267.[][2]24) + HCl (36.[6]46) |

| Appearance | White crystalline powder | Hygroscopic; store desiccated |

| Solubility (Water) | > 50 mg/mL | Free base is ~5 mg/mL at 20°C |

| pKa (N1) | ~3.6 | Protonation site for salt formation |

| UV Max ( | 257 nm (pH 1-2) | Shifts slightly vs. neutral pH |

Critical Distinction: Adenosine vs. Derivatives

Researchers often confuse adenosine salts with downstream metabolites or nucleobases.[6] Verification of the correct reagent is critical for assay validity.

-

Adenosine (Free Base): The parent nucleoside.[6][7] Low water solubility.[6]

-

Adenosine Monohydrochloride: High solubility salt; dissociates to Adenosine + HCl in physiological buffers.[6]

-

Adenine Hydrochloride: The nucleobase without the ribose sugar. Inactive at adenosine receptors.[6]

-

AMP (Adenosine Monophosphate): Phosphorylated nucleotide.[6] Highly acidic; requires buffering.[6]

Part 2: Mechanistic Pharmacology

Adenosine Receptor Signaling Pathways

Adenosine acts as a "retaliatory metabolite," signaling cellular stress or metabolic demand.[6] Its effects are mediated by four GPCR subtypes.[6] The

-

Receptor: Couples tongcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> channels (hyperpolarization). -

Receptor: Couples tongcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Signaling Pathway Diagram

The following diagram illustrates the divergent signaling of Adenosine through

Figure 1: Divergent signaling of Adenosine.[6]

Part 3: Experimental Protocols

Preparation of Adenosine HCl Stock Solution (100 mM)

Commercially available Adenosine HCl is hygroscopic.[6] If the salt is unavailable, it is standard practice to prepare the hydrochloride form in situ from the free base using stoichiometric HCl. This method ensures freshness and accurate concentration.[6]

Materials:

Protocol:

-

Weighing: Weigh 267.2 mg of Adenosine Free Base.

-

Acid Dissolution: Transfer to a vial and add 5.0 mL of 0.2 M HCl .

-

Note: The theoretical molar ratio is 1:1. Using 0.2 M HCl ensures full protonation and rapid dissolution.[6]

-

-

Mixing: Vortex until fully dissolved. The solution should be clear and colorless.

-

Adjustment: Add Milli-Q water to a final volume of 10.0 mL .

-

Result: Final concentration is ~100 mM Adenosine in ~0.1 M HCl.[6]

-

-

Storage: Aliquot into sterile microcentrifuge tubes. Store at -20°C.

In Vitro Receptor Binding Assay (General Guidelines)

When using Adenosine HCl in physiological buffers (pH 7.4), the salt will dissociate.[6] The buffering capacity of the assay medium (e.g., HEPES or Tris) must be sufficient to neutralize the HCl introduced by the stock solution.

-

Buffer Prep: Prepare 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4.-

Critical Step: Add Adenosine Deaminase (ADA) (2 U/mL) to the membrane prep prior to the assay to remove endogenous adenosine, unless studying endogenous levels.[6]

-

-

Dilution: Dilute the 100 mM Adenosine HCl stock at least 1:1000 into the assay buffer.

-

Check: Ensure the final pH of the assay volume remains 7.4. The small volume of acid from the stock is typically negligible in 50 mM Tris.

-

-

Incubation: Incubate membranes with radioligand (e.g.,

forngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Termination: Filter rapidly through GF/B filters and count radioactivity.

Part 4: Analytical Verification

To validate the identity of Adenosine Monohydrochloride, the following analytical benchmarks should be met:

| Method | Expected Result |

| HPLC | Single peak at retention time matching Adenosine standard. |

| Mass Spectrometry (ESI+) | Major ion peak at m/z 268.1 |

| Elemental Analysis | Presence of Chlorine (Cl) in equimolar ratio to Adenosine.[6] |

| pH (1% Solution) | Acidic (pH ~2.5 - 3.5).[6] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52950385, Adenosine hydrochloride.[6] Retrieved from [Link][6]

-

Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology.[6] LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews.[6] Retrieved from [Link]

Sources

- 2. Adenosine | 58-61-7 [chemicalbook.com]

- 3. Effect of Protonation on the Molecular Structure of Adenosine 5′-Triphosphate: A Combined Theoretical and Near Edge X-ray Absorption Fine Structure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of A1 and A2a adenosine receptors promotes neural progenitor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Adenosine hydrochloride | C10H14ClN5O4 | CID 52950385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Adenosine [drugfuture.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

Adenosine HCl vs Adenosine free base solubility comparison

This guide serves as a technical reference for researchers and drug development professionals comparing the physicochemical properties, solubility profiles, and handling protocols of Adenosine (Free Base) versus its acidified form, often referred to as Adenosine Hydrochloride (HCl) .

Executive Summary

-

Adenosine (Free Base): The standard commercial form. It is chemically stable but has poor water solubility (~6 mg/mL at 25°C).[1] Ideal for cell culture and neutral-pH biological assays.[1]

-

Adenosine HCl: Typically generated in situ by dissolving the free base in dilute hydrochloric acid. It offers significantly higher solubility (>50 mg/mL) but introduces a risk of acid-catalyzed hydrolysis (degradation to Adenine + Ribose).[1] It is not commonly sold as a pre-isolated powder due to hygroscopicity and stability concerns.

Chemical Fundamentals

The solubility difference lies in the protonation of the N1 nitrogen on the adenine ring.

| Feature | Adenosine (Free Base) | Adenosine Hydrochloride (Acidified) |

| CAS Number | 58-61-7 | N/A (In situ preparation) |

| Molecular Weight | 267.24 g/mol | ~303.7 g/mol (effective salt MW) |

| Key pKa | pKa₁ ≈ 3.5 (N1 protonation) | N/A (Already protonated) |

| Charge at pH 7.4 | Neutral (Zwitterionic character negligible) | Cationic (at pH < 3.[1][2]5) |

| Primary Solvation | Hydrogen bonding (limited by lattice energy) | Ionic solvation (favorable enthalpy) |

Mechanism of Solubilization

Adenosine has a high crystal lattice energy due to extensive intermolecular hydrogen bonding. In neutral water, it struggles to break this lattice.

-

Acidification (HCl): Lowering the pH below the pKa (3.5) protonates the N1 nitrogen. The resulting cationic species (

) disrupts the crystal lattice and interacts strongly with water dipoles, dramatically increasing solubility.

Figure 1: Solubility equilibrium and stability risk. Protonation drives solubility but opens the pathway for glycosidic bond cleavage.

Solubility Profile Comparison

Data represents saturation limits at 25°C unless noted.

| Solvent / Medium | Adenosine (Free Base) | Adenosine HCl (Acidified) | Notes |

| Water (Neutral) | ~6 mg/mL | N/A | Slow to dissolve; requires heating to 50°C. |

| PBS (pH 7.2) | ~10 mg/mL | N/A | Phosphate ions slightly aid solubility.[1] |

| 0.1 M HCl | Soluble | >20 mg/mL | Forms HCl salt in situ. |

| 1.0 M HCl | Soluble | >50 mg/mL | Rapid dissolution; high ionic strength. |

| DMSO | ~20 mg/mL | Soluble | Best non-aqueous choice for Free Base. |

| Ethanol | Insoluble (<1 mg/mL) | Insoluble | Common precipitant for nucleic acids.[1] |

Critical Note: "Adenosine HCl" is rarely sold as a powder because the salt is hygroscopic and acidic, which catalyzes its own degradation in the solid state if moisture is present. Researchers should buy the Free Base and acidify only when necessary.

Stability & Handling

The Acid Hydrolysis Trap

While HCl dramatically improves solubility, it compromises stability. The N-glycosidic bond (connecting the adenine base to the ribose sugar) is susceptible to acid-catalyzed hydrolysis.[1]

-

Neutral pH (Free Base): Stable for months at 4°C.[1]

-

Acidic pH (HCl form): Stable for hours to days at 4°C, but degrades rapidly at room temperature or upon heating.[1]

-

Reaction: Adenosine + H₂O (+ H⁺) → Adenine + D-Ribose.[1]

-

Recommendation: If you must prepare a high-concentration stock (>10 mg/mL) using HCl, keep it on ice and use it within 24 hours. For long-term storage, use DMSO stocks stored at -20°C.[1][3]

Experimental Protocols

Protocol A: Standard Stock (Free Base in DMSO)

Best for: Cell culture, receptor binding assays, long-term storage.[1]

-

Weigh 20 mg of Adenosine Free Base.

-

Add 1 mL of high-purity DMSO (anhydrous).

-

Vortex vigorously. If dissolution is slow, warm to 37°C for 5 minutes.

-

Sterilization: Pass through a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate with DMSO).

-

Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: High-Concentration Aqueous Stock (Acidified)

Best for: Animal injections where DMSO is contraindicated, requiring high doses in small volumes.[1]

-

Weigh 50 mg of Adenosine Free Base.

-

Add 0.8 mL of 1 M HCl .

-

Vortex until clear (the solution will be highly acidic, pH ~1-2).

-

Neutralization (Critical Step):

-

Immediately before use, dilute this stock into a large volume of buffered saline (e.g., PBS) to neutralize the pH.

-

Warning: If you neutralize the high-concentration stock without diluting, the Adenosine will precipitate immediately (reverting to Free Base).[1]

-

Calculation: To inject 5 mg/kg into a mouse, dilute the acid stock 1:10 into PBS immediately prior to injection.

-

Decision Matrix

Figure 2: Selection workflow based on concentration and solvent tolerance.

References

-

Cayman Chemical. (2022).[4] Adenosine Product Information & Solubility Data. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Adenosine Product Specification Sheet (A9251). Retrieved from [1]

-

Almagambetova, E., et al. (2013).[1][5] "Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags." Hospital Pharmacy, 48(6), 484–488.[1][5] Retrieved from

-

PubChem. (2024). Adenosine Compound Summary: Physical Properties. Retrieved from [1]

-

Abdel-Hamid, M., et al. (2000).[1] "Stability study of selected adenosine nucleosides using LC and LC/MS analyses." Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-755.[1] (Confirming acid hydrolysis kinetics). Retrieved from [1]

Sources

- 1. Puromycin Dihydrochloride, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. 5′-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride, CAS 78859-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. scribd.com [scribd.com]

Mechanistic Pharmacology of Adenosine Hydrochloride: A1 Receptor Dynamics and Therapeutic Applications

Executive Technical Summary

Adenosine hydrochloride is a purine nucleoside that functions as a potent endogenous modulator of cellular physiology.[1] Its primary therapeutic utility in terminating paroxysmal supraventricular tachycardia (PSVT) is derived from its agonism of the Adenosine A1 Receptor (A1R) . This G-protein-coupled receptor (GPCR) initiates a rapid signal transduction cascade resulting in the hyperpolarization of atrioventricular (AV) nodal tissue.

This guide dissects the molecular mechanisms of A1R activation, downstream effector coupling, and the experimental methodologies required to validate these pathways in a drug discovery context.

Molecular Architecture & Binding Kinetics

The A1 receptor is a member of the Class A (rhodopsin-like) GPCR family. It possesses the characteristic seven-transmembrane (7TM)

Ligand-Receptor Interaction

-

Orthosteric Site: Adenosine binds deep within the transmembrane bundle. Key residues involved in binding include Asn254 (hydrogen bonding with the adenine ring) and Phe171 (

-stacking interactions). -

Allosteric Modulation: The A1R possesses a distinct allosteric site located in the extracellular loops (ECL2), which allows for the binding of Positive Allosteric Modulators (PAMs). PAMs stabilize the receptor in a high-affinity conformation for the orthosteric agonist, reducing the dissociation rate of adenosine.

Data Summary: A1R Ligand Affinity Constants

| Ligand Type | Compound | Affinity ( | Mechanism |

| Endogenous Agonist | Adenosine | ~70 nM (High affinity state) | Orthosteric activation |

| Selective Agonist | CCPA | 0.4 - 0.8 nM | High selectivity for A1 over A2A |

| Antagonist | DPCPX | ~0.4 nM | Competitive inhibition |

| PAM | PD 81,723 | N/A (Enhances agonist binding) | Allosteric stabilization |

Signal Transduction Cascade (The Core Mechanism)

Upon ligand binding, the A1R undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

The Divergent Pathway

The signal splits into two primary arms mediated by the dissociated subunits:

-

- Adenylyl Cyclase Inhibition (Metabolic Arm):

-

The GTP-bound

subunit inhibits Adenylyl Cyclase (AC) . -

Result: Rapid depletion of intracellular cyclic AMP (cAMP).

-

Downstream: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), reducing phosphorylation of L-type Calcium channels (decreasing Ca

influx).

-

-

- Ion Channel Modulation (Electrical Arm):

-

The liberated

dimer diffuses laterally along the membrane. -

Target 1: Direct binding to G-protein-gated Inwardly Rectifying Potassium (GIRK/Kir3.x) channels. This increases potassium efflux (

), driving the membrane potential towards the potassium equilibrium potential ( -

Target 2: Direct inhibition of voltage-gated N-type and P/Q-type

channels, further suppressing neurotransmitter release or depolarization.

-

Visualization: A1R Signaling Topology

The following diagram illustrates the bifurcation of the A1R signal into metabolic and electrical effectors.

Figure 1: The A1 Receptor signaling bifurcation. Note the G

Physiological Translation: The Anti-Arrhythmic Mechanism

In the context of Supraventricular Tachycardia (SVT), the "Electrical Arm" described above is the primary therapeutic driver.

-

IV Bolus Administration: Adenosine is administered as a rapid IV bolus (6mg/12mg).[2][3]

-

AV Node Targeting: It binds A1 receptors on the AV node.

-

Hyperpolarization: Activation of GIRK channels causes immediate hyperpolarization of the resting membrane potential.

-

Conduction Block: This hyperpolarization, combined with reduced Calcium current (L-type modulation via cAMP drop and direct channel inhibition), significantly prolongs the effective refractory period of the AV node.

-

Circuit Termination: The prolonged refractory period blocks the re-entrant impulse, effectively "breaking" the tachycardia circuit and restoring sinus rhythm.

Experimental Validation Protocols

To validate A1R activity in a drug development setting, researchers must use assays that confirm both binding affinity and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (

Reagents:

-

Ligand: [

H]-DPCPX (Antagonist) or [ -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific control: 10

M R-PIA or NECA.

Workflow:

-

Membrane Prep: Harvest CHO or HEK293 cells stably expressing human A1R. Homogenize and centrifuge (40,000 x g) to isolate membranes.

-

Incubation: Mix 50

g membrane protein + 1 nM Radioligand + Test Compound (varying concentrations). -

Equilibrium: Incubate at 25°C for 60 minutes. Note: Agonist binding often requires Mg

to stabilize the high-affinity G-protein coupled state. -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Quantification: Add liquid scintillant and count radioactivity (CPM).

-

Analysis: Plot specific binding vs. log[concentration] to derive IC

and calculate

Protocol B: cAMP Inhibition Assay (Functional)

Objective: Confirm the

Workflow Visualization:

Figure 2: Functional cAMP inhibition workflow. Forskolin is critical to raise the baseline cAMP, allowing the inhibitory effect of the A1 agonist to be measured.

Pharmacokinetics & Metabolism

Understanding the pharmacokinetics (PK) of adenosine is crucial for interpreting its clinical utility and limitations.

-

Half-Life (

): Extremely short, < 10 seconds in human plasma. -

Metabolism:

-

Uptake: Rapidly transported into erythrocytes and endothelial cells via equilibrative nucleoside transporters (ENT1/ENT2).

-

Enzymatic Degradation:

-

-

Drug Interactions:

-

Dipyridamole: Inhibits adenosine uptake (ENT inhibitor), potentiating the effect of adenosine.[5]

-

Theophylline/Caffeine: Methylxanthines that act as competitive antagonists at the A1R, blocking the effect of adenosine.

-

Drug Development Frontiers

Current research focuses on overcoming the limitations of orthosteric adenosine agonists (cardiovascular side effects) through two main avenues:

-

Biased Agonism: Developing ligands that preferentially activate the

pathway (neuroprotection/analgesia) while minimizing -

Positive Allosteric Modulators (PAMs): Compounds that bind to the allosteric site (ECL2) and only enhance the activity of endogenous adenosine. This maintains the spatial and temporal physiological signaling patterns, potentially reducing off-target side effects compared to systemic agonists.

References

-

Mechanism of Action of Adenosine for SVT. Dr. Oracle. (2025).[2]

-

Adenosine A1 Receptor Assay. Innoprot.

-

Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. ACS Medicinal Chemistry Letters. (2022).

-

The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. Proceedings of the National Academy of Sciences (PNAS). (2022).[3][6][7][8]

-

A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons. Journal of Neurophysiology.

-

Adenosine. StatPearls [Internet].[3] NCBI.

-

Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. ACS Chemical Biology.

Sources

- 1. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. youtube.com [youtube.com]

- 4. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Adenosine [cvpharmacology.com]

- 6. biorxiv.org [biorxiv.org]

- 7. buzzrx.com [buzzrx.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Adenosine hydrochloride role in purinergic signaling pathways

Adenosine Hydrochloride in Purinergic Signaling: Mechanisms, Experimental Protocols, and Therapeutic Applications

Introduction

Adenosine is a ubiquitous purine nucleoside that functions as a critical homeostatic regulator in all mammalian tissues.[] While the endogenous ligand is adenosine free base, Adenosine Hydrochloride (HCl) is frequently utilized in research and pharmaceutical formulations due to its superior aqueous solubility and stability profile.[]

In the context of drug development, understanding the distinction between the salt form (delivery vehicle) and the free base (active ligand) is paramount. Once solubilized in physiological buffers, the HCl salt dissociates, yielding the active adenosine molecule which engages the P1 family of G-protein-coupled receptors (GPCRs) .[] This guide dissects the mechanistic role of adenosine in purinergic signaling, providing validated protocols for functional assays and highlighting its dualistic role in immunomodulation and oncology.

The Biochemistry of the Ligand

Adenosine HCl is the hydrochloride salt of adenosine. The protonation at the N1 position of the adenine ring (pKa ~3.5) in the salt form enhances hydrophilicity, solving a critical handling issue found with the free base, which often precipitates in high-concentration stock solutions.[]

Table 1: Physicochemical Comparison for Research Handling

| Feature | Adenosine (Free Base) | Adenosine Hydrochloride |

| CAS Number | 58-61-7 | 58056-57-8 |

| Solubility (Water) | Low (~10 mg/mL at 25°C) | High (>100 mg/mL) |

| pH in Solution | Neutral (~7.[]0) | Acidic (~2.5 - 3.[]5) |

| Stability | Susceptible to rapid microbial degradation | More stable in solid state; hygroscopic |

| Handling Protocol | Requires warming/sonication for >10mM stocks | Dissolves rapidly; Must neutralize pH before cell use |

| Primary Use | General cell culture supplements | High-concentration stocks; in vivo injections |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Experimental Note: When using Adenosine HCl for in vitro assays, the resulting solution will be acidic. You must buffer the stock solution (e.g., with HEPES or NaOH) to physiological pH (7.4) before adding it to cell cultures to prevent acid-induced cytotoxicity, which can mimic receptor-mediated apoptosis.[]

Molecular Mechanisms: The P1 Receptor Family

Adenosine signaling is mediated by four GPCR subtypes:

-

andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> , GIRK), causing hyperpolarization (e.g., slowing heart rate). -

andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Exception: At high agonist concentrations,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Diagram 1: The Adenosine Signaling Cascade

Figure 1: Differential coupling of Adenosine Receptors to G-proteins.[] A1/A3 inhibit cAMP via Gi, while A2A/A2B stimulate cAMP via Gs.[] A2B possesses dual specificity (Gs/Gq).[]

Physiological Context: The "Adenosine Halo"

In drug development, particularly immuno-oncology, adenosine is viewed as a metabolic checkpoint.[]

-

Tumor Microenvironment (TME): Hypoxic tumors release massive amounts of ATP.[] Ectonucleotidases CD39 (ATP

AMP) and CD73 (AMPngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Immune Evasion: Adenosine binds to

receptors on T-cells and NK cells.[3] The resulting cAMP surge activates PKA, which inhibits TCR signaling, effectively "putting the brakes" on the immune attack.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Therapeutic Strategy:

antagonists (e.g., Ciforadenant) or CD73 inhibitors are developed to lift this suppression.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Experimental Protocols

To validate drug candidates targeting this pathway, functional assays measuring cAMP accumulation are the gold standard.

Protocol: Gs-Coupled cAMP Accumulation Assay (TR-FRET)

Objective: Determine the potency (

Materials:

-

HEK293 cells overexpressing human

receptor.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Ligand: Adenosine Hydrochloride (Sigma-Aldrich or equivalent).[]

-

Assay Kit: TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).[]

-

Buffer: HBSS + 20 mM HEPES (pH 7.4) + IBMX (Phosphodiesterase inhibitor).[] Note: IBMX is crucial to prevent cAMP degradation.[]

Step-by-Step Workflow:

-

Ligand Preparation:

-

Dissolve Adenosine HCl in water to 100 mM.[]

-

Adjust pH to 7.4 using 1N NaOH.[]

-

Perform serial dilutions in Assay Buffer (containing 500

M IBMX).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Cell Preparation:

-

Harvest cells and resuspend at 200,000 cells/mL in Assay Buffer.[]

-

Dispense 5

L of cells (1,000 cells) into a 384-well low-volume white plate.

-

-

Stimulation:

-

Add 5

L of Adenosine HCl dilutions to the cells. -

Antagonist Mode: Pre-incubate antagonist for 15 min, then add

concentration of Adenosine.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Incubate for 30 minutes at Room Temperature (RT).

-

-

Detection (Lysis & FRET):

-

Add 5

L of cAMP-d2 (acceptor).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Add 5

L of Anti-cAMP-Cryptate (donor).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Incubate for 1 hour at RT.

-

-

Readout:

-

Read plate on a TR-FRET compatible reader (Excitation: 337nm; Emission: 665nm/620nm).[]

-

Calculate Ratio:

.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Diagram 2: Functional Assay Workflow

Figure 2: Step-by-step workflow for cAMP functional assay using Adenosine HCl.

Drug Development Implications

Targeting the adenosine pathway requires selecting the right receptor subtype based on the therapeutic indication.

Table 2: Therapeutic Targets in the Adenosine Pathway

| Receptor | Primary Indication | Drug Class | Mechanism |

| Arrhythmia (SVT) | Agonist | Slows AV node conduction (Adenosine IV). | |

| Immuno-oncology | Antagonist | Blocks T-cell suppression in TME. | |

| Parkinson's Disease | Antagonist | Modulates dopamine signaling in striatum. | |

| Neuropathic Pain | Agonist | Reduces nociception via Gi pathway. | |

| CD73 | Solid Tumors | Inhibitor | Prevents formation of extracellular adenosine.[] |

References

-

Fredholm, B. B., et al. (2011).[] "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.

-

Borea, P. A., et al. (2018).[] "The A3 adenosine receptor: history and perspectives." Pharmacological Reviews.

-

Allard, B., et al. (2017).[] "The adenosine pathway in immuno-oncology." Nature Reviews Clinical Oncology.[] []

-

PubChem. (2024).[] "Adenosine Hydrochloride Compound Summary." National Library of Medicine.[]

-

Cekic, C., & Linden, J. (2016).[] "Purinergic regulation of the immune system." Nature Reviews Immunology.[] []

Sources

Technical Guide: Adenosine Hydrochloride & Blood-Brain Barrier Permeability Studies

Executive Summary

This technical guide addresses the dual pharmacological nature of Adenosine Hydrochloride (Adenosine HCl) in the context of the Blood-Brain Barrier (BBB). Researchers must distinguish between two distinct experimental objectives: (1) The Pharmacokinetics of Adenosine , determining how the nucleoside itself permeates the BBB via nucleoside transporters (ENTs/CNTs); and (2) The Pharmacodynamics of Adenosine , determining how A2A receptor signaling modulates endothelial tight junctions to transiently "open" the BBB for therapeutic delivery.

This document provides the mechanistic grounding, experimental protocols, and data validation frameworks required to execute high-fidelity permeability studies.

Part 1: Physicochemical & Mechanistic Foundation

The Solute: Adenosine Hydrochloride

Adenosine Hydrochloride is the salt form of the endogenous purine nucleoside adenosine.[1][2] While the salt enhances aqueous solubility for formulation (

-

Stability: Aqueous solutions (

) are stable for 14 days at -

The "Sink" Problem: Adenosine has a plasma half-life of

due to rapid metabolism by Adenosine Deaminase (ADA) and Adenosine Kinase (AK). BBB permeability studies must account for this metabolic sink, which creates a steep concentration gradient favoring efflux or degradation over parenchymal accumulation.

Transport vs. Modulation

The interaction between Adenosine and the BBB is bidirectional.

-

Carrier-Mediated Transport (CMT): Adenosine enters endothelial cells via Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT2) [2].

-

Receptor-Mediated Modulation: Extracellular adenosine binds to A2A receptors on the endothelial surface.[3] This triggers a cAMP/PKA-dependent signaling cascade that destabilizes tight junctions (Claudin-5, VE-Cadherin), temporarily increasing paracellular permeability [3, 4].

Visualization: Transport & Signaling Pathways

The following diagram illustrates the competing forces of transport, metabolism, and signaling at the neurovascular unit.

Figure 1: Mechanistic dual-pathway of Adenosine at the BBB.[4] Left: Transport/Metabolism via ENT.[5] Right: A2A-mediated opening of Tight Junctions.

Part 2: Experimental Protocols (Self-Validating Systems)

In Vitro Screening: Transendothelial Electrical Resistance (TEER)

Before in vivo application, use this assay to validate the bioactivity of your Adenosine HCl lot and its ability to modulate endothelial integrity.

Objective: Quantify the drop in barrier resistance upon A2A activation.

Materials:

-

Primary Brain Microvascular Endothelial Cells (BMECs) or hCMEC/D3 line.

-

Transwell inserts (

pore size). -

EVOM or similar Voltohmmeter.

-

Adenosine HCl Stock:

in PBS (freshly prepared). -

Control: ZM241385 (A2A antagonist).

Protocol:

-

Seed & Culture: Grow BMECs on Transwell inserts until TEER plateaus (

). -

Baseline Measurement: Record

resistance. -

Treatment:

-

Experimental: Add Adenosine HCl (

) to the luminal (top) chamber. -

Specificity Control: Pre-treat with ZM241385 (

) 30 mins prior to Adenosine.

-

-

Kinetic Monitoring: Measure TEER at 15, 30, 60, and 120 minutes.

-

Validation Criteria: A valid Adenosine effect shows a transient dip (20-40% reduction) in TEER peaking at 30-60 mins, which is blocked by the antagonist [3].

In Vivo Assessment: Evans Blue Extravasation

This is the "Gold Standard" for assessing BBB permeability modulation. It measures the leakage of albumin-bound dye, which only occurs if the BBB is compromised (opened).

Objective: Determine if Adenosine HCl administration successfully opens the BBB in a rodent model.

Workflow Visualization:

Figure 2: Step-by-step workflow for Evans Blue extravasation assay to quantify Adenosine-mediated BBB opening.

Detailed Protocol Steps:

-

Preparation: Dissolve Evans Blue (EB) powder at 2% w/v in saline. Filter

to remove crystals. -

Modulation: Inject Adenosine HCl IV. Note: Due to short half-life, a continuous infusion or a stable agonist (e.g., Regadenoson) is often preferred for sustained opening. If using Adenosine HCl, inject immediately prior to or simultaneously with the tracer.

-

Tracer Administration: Inject EB IV (

). -

Perfusion (CRITICAL): After 30-60 mins, deeply anesthetize and perfuse transcardially with cold saline until fluid from the right atrium runs clear. Failure to perfuse renders the data invalid as it measures intravascular dye, not parenchymal leakage.

-

Quantification:

-

Weigh brain tissue.

-

Homogenize in 50% Trichloroacetic acid (TCA) or Formamide (

tissue). -

Incubate at

for 24h (if Formamide) or centrifuge (if TCA). -

Measure absorbance of supernatant at 620 nm (peak) and 740 nm (background correction).

-

Calculate concentration using a standard curve.

-

Part 3: Data Analysis & Interpretation

Quantitative Metrics

Present your data using the following standard metrics to ensure comparability with literature.

| Metric | Formula / Definition | Interpretation |

| Permeability Coefficient ( | Used for in vitro Transwell. Higher value = Leaky barrier. | |

| Extravasation Index | Used for in vivo Evans Blue. Significant increase over saline control indicates BBB opening. | |

| Brain/Plasma Ratio | Normalizes for differences in injection efficiency. Essential for PK studies. |

Troubleshooting & Causality

-

Issue: High variability in Evans Blue data.

-

Causality: Incomplete perfusion. Residual blood in capillaries mimics leakage.

-

Fix: Extend perfusion time; verify "white brain" appearance visually.

-

-

Issue: No effect seen with Adenosine HCl bolus.

-

Causality: Rapid metabolism (

). The "sink" eliminated the drug before A2A activation could remodel actin. -

Fix: Use continuous infusion or switch to a stable A2A agonist (e.g., Lexiscan/Regadenoson) for proof-of-concept, then bridge back to Adenosine HCl with optimized timing.

-

References

-

Stability of Adenosine Solutions: G.S. Jhiang et al. "Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags."[6] Int J Pharm Compd. 2017.

-

Adenosine Transport Mechanisms (ENT/CNT): V.L. Damaraju et al. "Nucleoside transport across the blood-brain barrier." Neurochem Int. 2003.[7][8]

-

A2A Receptor Signaling & BBB Permeability: M.S. Bynoe et al. "Adenosine receptor signaling: a key to opening the blood-brain door."[2] Fluids Barriers CNS.[9] 2015.

-

Cytoskeletal Remodeling Protocol: D.G. Kim & M.S.[9] Bynoe. "A2A Adenosine Receptor Regulates the Human Blood-Brain Barrier Permeability."[3][9][10] Mol Neurobiol.[9] 2015.

-

Evans Blue Methodology: M. Manaenko et al. "Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice." Bio-protocol.[8] 2011.[2][6][11]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. fiercepharma.com [fiercepharma.com]

- 3. Adenosine receptor signaling: a key to opening the blood-brain door - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of Blood–Brain Barrier Permeability by Activating Adenosine A2 Receptors in Oncological Treatment | MDPI [mdpi.com]

- 10. A2A adenosine receptor regulates the human blood brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

Difference between Adenosine and Adenosine Hydrochloride salt

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the landscape of purinergic signaling research and pharmaceutical development, the distinction between Adenosine (Free Base) and Adenosine Hydrochloride (Salt) is often oversimplified as a matter of mere solubility. However, this chemical variance dictates fundamental differences in stability, pH dynamics, and suitability for specific biological applications.

-

Adenosine (Free Base) is the clinical standard (e.g., Adenocard®) for treating Supraventricular Tachycardia (SVT) due to its physiological pH compatibility, despite its lower aqueous solubility.

-

Adenosine Hydrochloride is a specialized research reagent , utilized primarily when high-concentration aqueous stock solutions are required without the use of organic co-solvents (DMSO), necessitating rigorous pH buffering before biological introduction.

This guide dissects the physicochemical properties, handling protocols, and mechanistic implications of both forms to ensure experimental rigor and patient safety.

Part 1: Chemical Fundamentals

At the molecular level, the difference lies in the protonation of the adenine ring. Adenosine is a purine nucleoside comprising adenine attached to a ribofuranose moiety via a

Structural Comparison

| Feature | Adenosine (Free Base) | Adenosine Hydrochloride |

| CAS Number | 58-61-7 | 58056-57-8 (Monohydrochloride) |

| Molecular Formula | ||

| Molecular Weight | 267.24 g/mol | 303.70 g/mol |

| Physical State | Crystalline powder (often hemihydrate) | Crystalline solid (hygroscopic) |

| Protonation Site | Neutral at pH 7 | Protonated at N1 position of adenine ring |

The Protonation Event: The conversion to the salt form involves the protonation of the N1 nitrogen on the adenine ring by hydrochloric acid. This disrupts the crystal lattice energy of the free base, significantly altering its solvation thermodynamics in water.

Part 2: Physicochemical Properties[2]

The choice between these two forms is almost exclusively driven by solubility requirements versus pH sensitivity .

Solubility Profiles

-

Adenosine (Free Base): Exhibits thermodynamic limitations in water. At 25°C, solubility is approximately 7 mg/mL . This often necessitates heating (to ~50°C) or the use of organic solvents like DMSO (Solubility ~20 mg/mL) or acidified water for preparation.

-

Adenosine HCl: The ionic nature of the hydrochloride salt disrupts intermolecular hydrogen bonding, rendering it freely soluble in water (>50 mg/mL). This allows for the creation of concentrated stock solutions directly in aqueous media, avoiding the cytotoxic effects of DMSO in sensitive cell culture assays.

pH Dynamics & Stability

This is the most critical parameter for experimental design.

-

Free Base: Dissolves to form a near-neutral solution (pH ~6.0–7.0). It is stable in this state but susceptible to deamination (to Inosine) or glycosidic bond hydrolysis under extreme acid/base conditions.

-

Hydrochloride Salt: Dissolving Adenosine HCl in water creates a highly acidic solution (pH ~2.0–3.0) due to the dissociation of the HCl moiety.

-

Critical Risk: If this solution is added directly to cell culture media or injected without buffering, it can cause immediate localized acidosis, protein denaturation, or precipitation of media components.

-

Stability Warning: While the solid salt is stable, acidic solutions of adenosine are prone to hydrolysis , cleaving the glycosidic bond to release Adenine and Ribose over time. Therefore, HCl salt solutions should be prepared fresh or buffered immediately.

-

Part 3: Biological Mechanism & Signaling Pathways

Regardless of the starting form (Base or Salt), once the molecule is dissolved and buffered to physiological pH (7.4), the active species is identical: neutral Adenosine . It acts on P1 purinergic receptors (

Pathway Visualization

The following diagram illustrates the downstream signaling cascades activated by Adenosine. Note the divergent G-protein coupling (

Figure 1: Adenosine Receptor Signaling Pathways. The A1 receptor mediates the negative chronotropic effects essential for SVT treatment, while A2A mediates vasodilation.

Part 4: Experimental Protocols

Decision Matrix: Which Form to Use?

-

Use Adenosine (Free Base) if: You are developing a clinical formulation, performing in vivo studies where pH is critical, or can tolerate low concentrations (<5 mM).

-

Use Adenosine HCl if: You need a high-concentration stock (>10 mM) for in vitro serial dilutions and wish to avoid DMSO.

Protocol A: Preparation of Clinical-Grade Stock (Free Base)

Target: 3 mg/mL (approx. 11 mM) in Saline

-

Weighing: Weigh 30 mg of Adenosine (Free Base).

-

Vehicle: Measure 10 mL of 0.9% Sodium Chloride (Saline).

-

Dissolution (Critical Step): Adenosine will not dissolve immediately at room temperature.

-

Heat the solution to 50–60°C in a water bath with varying agitation (vortexing) for 10–15 minutes.

-

Note: The solution must be clear and particulate-free.

-

-

Cooling: Allow to cool to room temperature. The drug may remain supersaturated or precipitate if cooled too rapidly; inspect for crystals.

-

Filtration: Sterilize using a 0.22 µm PES filter.

Protocol B: High-Concentration Research Stock (HCl Salt)

Target: 50 mM Aqueous Stock

-

Calculation: Weigh 15.18 mg of Adenosine HCl (MW: 303.7) for every 1 mL of water.

-

Dissolution: Add to sterile distilled water. Dissolution should be rapid at room temperature.

-

Buffering (Mandatory):

-

Measure the pH; it will be acidic (~pH 3).

-

Do not use this directly on cells.

-

Neutralize by adding equimolar NaOH or diluting 1:100 into a strong buffer (e.g., HEPES-buffered media) immediately prior to use.

-

Alternative: Dissolve directly in 100 mM Phosphate Buffer (pH 7.4), though solubility may be slightly lower than in pure water due to the common ion effect.

-

Workflow Visualization: Solubilization Logic

Figure 2: Selection and Solubilization Workflow. A logical guide for researchers to choose the correct form based on concentration requirements.

Part 5: Handling, Stability, and Storage

Hygroscopicity

-

Adenosine HCl is often hygroscopic. It will absorb atmospheric moisture, which can alter the effective weight of the powder over time.

-

Best Practice: Store in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

-

Adenosine (Free Base) is generally less hygroscopic but should still be stored cool and dry.

Chemical Stability[2][4][5][6][7]

-

Hydrolysis: Both forms are susceptible to hydrolysis of the N-glycosidic bond in acidic environments.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60961, Adenosine. PubChem. Available at: [Link]

-

Dr. Oracle. Adenosine Formulations for SVT: No Clinically Relevant Difference (Succinate/Tartrate/Base comparison). Dr. Oracle Medical Intelligence. Available at: [Link]

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.

Sources

Adenosine Hydrochloride: Thermodynamic Stability & Physicochemical Characterization

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability profile of Adenosine Hydrochloride (Adenosine HCl), distinguishing its physicochemical behavior from the free base, Adenosine. While Adenosine (free base) is the standard pharmaceutical form, the hydrochloride salt is frequently encountered during synthesis, purification, and specific acidic formulation contexts.

Key Technical Insight: The conversion of Adenosine to its Hydrochloride salt creates a "Solubility-Stability Paradox." Protonation at the N1 position drastically increases aqueous solubility but simultaneously activates the glycosidic bond towards acid-catalyzed hydrolysis, significantly reducing solution-state half-life compared to the neutral free base.[1][2]

Chemical Identity & Solid-State Thermodynamics[1][2]

Crystal Structure and Polymorphism

Unlike the free base, which crystallizes readily in stable monoclinic forms, Adenosine Hydrochloride crystallizes in the monoclinic space group P2₁ . The protonation occurs at the N1 position of the purine ring, introducing a positive charge that is balanced by the chloride counterion.

-

Lattice Parameters:

, -

Conformation: The ribose ring adopts a C(2')-endo-C(3')-exo conformation, distinct from the varying puckering modes observed in the free base.[1][2]

Thermal Transitions (DSC & Melting)

Thermodynamic characterization via Differential Scanning Calorimetry (DSC) reveals distinct behaviors between the neutral and salt forms.[2]

| Property | Adenosine (Free Base) | Adenosine Hydrochloride |

| Melting Point ( | 234–236 °C (Sharp endotherm) | ~170–190 °C (Broad endotherm with decomposition) |

| Enthalpy of Fusion ( | ~38 kJ/mol | Not defined (Decomposition dominates) |

| Hygroscopicity | Non-hygroscopic | Moderately hygroscopic (Requires desiccation) |

Expert Commentary: The lower apparent melting point of the HCl salt is indicative of thermal instability. Upon heating, the salt undergoes dehydrohalogenation (loss of HCl) followed by rapid degradation of the glycosidic linkage, making "melting point" a misnomer for the salt; it is more accurately a decomposition temperature (

Solution Thermodynamics

Solubility Profile

The thermodynamic driving force for dissolution (

-

Adenosine (Free Base): Dissolution is endothermic and entropy-driven, limited by strong intermolecular hydrogen bonding in the crystal lattice.[1][2]

-

Adenosine HCl: Protonation breaks the lattice energy barrier, allowing high solvation enthalpy.

pKa and Ionization

The stability of the salt is governed by the dissociation equilibrium:

Implication: To maintain Adenosine in its HCl salt form in solution, the pH must be maintained well below 3.5. Raising the pH above 4.0 causes precipitation of the free base, a critical risk in IV formulation development.

Chemical Stability & Degradation Kinetics[1]

The primary degradation pathway for Adenosine HCl is the acid-catalyzed hydrolysis of the N-glycosidic bond, yielding Adenine and D-Ribose.[2] This reaction follows pseudo-first-order kinetics.[1][2]

Degradation Mechanism

In the salt form (low pH), the protonated N1 stabilizes the leaving group character of the purine base, lowering the activation energy for the cleavage of the C1'–N9 bond.

Figure 1: Acid-catalyzed hydrolysis pathway of Adenosine Hydrochloride.

Kinetic Parameters (Arrhenius Data)

Stability data indicates a strong temperature dependence.[1][2]

| Temperature (°C) | Rate Constant ( | Estimated |

| 25°C | ~35 Days | |

| 40°C | ~6 Days | |

| 60°C | < 1 Day |

Note: Data derived from acid-catalyzed hydrolysis models.[1][2] Neutral Adenosine solutions (pH 7) are significantly more stable (

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Adenosine HCl vs. Free Base.[1][2]

-

Preparation: Add excess solid Adenosine (or Adenosine HCl) to 10 mL of degassed water in a glass vial.

-

Equilibration: Agitate at 25.0 ± 0.1°C for 24 hours using a thermomixer.

-

Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter (pre-heated to prevent precipitation).

-

Quantification: Dilute filtrate and analyze via HPLC-UV (260 nm).

-

pH Check: Measure the pH of the saturated solution. Crucial: Adenosine HCl will drastically lower pH; ensure this is recorded.

Protocol: Stability-Indicating HPLC Method

Objective: Quantify Adenosine and separate degradation products (Adenine, Inosine).[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

-

Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 6.0).

-

Mobile Phase B: Methanol.[1]

-

Gradient: 0-10% B over 15 mins. (Adenosine is polar; high aqueous content is needed).[1][2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.[1]

-

Retention Times:

-

Adenine: ~4.5 min

-

Adenosine: ~12.0 min[2]

-

Figure 2: Workflow for accelerated stability testing of Adenosine derivatives.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52950385, Adenosine hydrochloride.[1] Retrieved from [Link][1][2]

-

Shikata, K., et al. (1973). The crystal and molecular structure of adenosine hydrochloride. Acta Crystallographica Section B. Retrieved from [Link]

-

Proot, P., et al. (1998). Stability of Adenosine in Infusion.[1][10] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

DailyMed (2023). Adenosine Injection Prescribing Information. Retrieved from [Link][1][2]

Sources

- 1. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]

- 2. Adenosine | 58-61-7 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. DailyMed - ADENOSINE injection, solution [dailymed.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. DailyMed - ADENOSINE injection, solution [dailymed.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. drugs.com [drugs.com]

- 10. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Adenosine Hydrochloride Stock Solution for Cell Culture

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, standardized method for preparing Adenosine Hydrochloride stock solutions.

Abstract & Biological Context

Adenosine is a ubiquitous endogenous purine nucleoside that modulates diverse physiological functions—including neurotransmission, vasodilation, and immune suppression—via four G-protein-coupled receptors (A1, A2A, A2B, and A3) [1]. In cell culture applications, exogenous adenosine is used to study purinergic signaling, simulate tumor microenvironments (TME), or modulate stem cell differentiation.

While Adenosine free base (CAS 58-61-7) has limited water solubility (~3 mg/mL at 20°C), Adenosine Hydrochloride (the salt form) is frequently utilized or generated in situ to significantly enhance aqueous solubility without the need for organic solvents like DMSO, which can be cytotoxic or interfere with signaling pathways.

This guide provides a high-fidelity protocol for preparing a sterile, stable Adenosine Hydrochloride stock solution, ensuring precise dosing and experimental reproducibility.

Physicochemical Properties & Reagents

Key Constants

| Property | Adenosine Free Base | Adenosine Hydrochloride |

| CAS Number | 58-61-7 | 58056-57-8 (or 2922-94-3) |

| Molecular Weight | 267.24 g/mol | 303.70 g/mol (Monohydrochloride) |

| Solubility (Water) | ~10 mM (~3 mg/mL) | >50 mM (High solubility) |

| Appearance | White crystalline powder | White crystalline powder |

| pKa | 3.5, 12.5 | N/A (Salt dissociates) |

Critical Considerations (The "Why")

-

Solubility vs. pH: Adenosine free base dissolves poorly in neutral water. It readily dissolves in dilute mineral acids (forming the hydrochloride salt). If you possess the free base, you must use acidic conditions to achieve high concentrations (>10 mM) in aqueous media.

-

Stability: Adenosine is susceptible to deamination by Adenosine Deaminase (ADA), present in serum-supplemented media (FBS). Stock solutions must be sterile and stored frozen.

-

pH Shock: Adenosine HCl solutions are acidic. When adding high volumes to cell culture, the buffering capacity of the medium (bicarbonate/HEPES) must be respected. For typical signaling assays (10–100 µM working concentration), the volume added is negligible (<1% v/v), and pH adjustment of the stock is rarely necessary.

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM Volume: 10 mL Solvent: Ultrapure Water (Milli-Q) or 0.1 M HCl (if starting with free base)

Option A: Using Commercial Adenosine Hydrochloride Salt

Reagent: Adenosine Hydrochloride (MW: 303.70 g/mol )

-

Weighing: Accurately weigh 151.85 mg of Adenosine Hydrochloride powder.

-

Dissolution: Transfer to a 15 mL conical tube. Add 8 mL of sterile ultrapure water. Vortex vigorously until completely dissolved.

-

Note: The salt should dissolve rapidly. If turbidity persists, warm slightly to 37°C.

-

-

Volume Adjustment: Adjust the final volume to 10 mL with ultrapure water.

-

Verification: The solution will be acidic. Do not neutralize with NaOH if storing for long periods, as acidic pH stabilizes the nucleoside against hydrolysis.

Option B: Generating Hydrochloride Salt from Free Base (In Situ)

Reagent: Adenosine Free Base (MW: 267.24 g/mol ) Why this works: Protonation of the N1 nitrogen enhances polarity and solubility.

-

Weighing: Accurately weigh 133.62 mg of Adenosine Free Base.

-

Acidification: Add 5 mL of 0.1 M HCl . Vortex.

-

Mechanism:[1] This converts the base to the hydrochloride salt in situ.

-

-

Dissolution: If the solution is not clear, add 0.1 M HCl in 1 mL increments or warm to 37°C until clear.

-

Volume Adjustment: Adjust final volume to 10 mL with ultrapure water.

Quantitative Reference Table

| Target Conc. (mM) | Mass (Free Base) / 10 mL | Mass (HCl Salt) / 10 mL | Solvent Recommendation |

| 10 mM | 26.7 mg | 30.4 mg | Water or PBS |

| 50 mM | 133.6 mg | 151.9 mg | 0.05 M HCl (for Base) / Water (for Salt) |

| 100 mM | 267.2 mg | 303.7 mg | 0.1 M HCl (for Base) / Water (for Salt) |

Sterilization & Storage

Filtration (Critical Step)

Do not autoclave adenosine solutions, as heat can induce glycosidic bond hydrolysis [2].

-

Use a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.

-

Pre-wet the filter with a small volume of solvent to minimize binding.

-

Filter the stock solution into sterile, DNase/RNase-free microcentrifuge tubes.

Storage Strategy

-

Aliquot: Divide into small volumes (e.g., 100 µL – 500 µL) to avoid freeze-thaw cycles.

-

Temperature: Store at -20°C . Stable for at least 6 months.

-

Thawing: Thaw on ice or at room temperature. Vortex before use. If precipitate forms, warm to 37°C for 5 minutes.

Application in Cell Culture

Dilution Workflow

To achieve a working concentration of 100 µM in a 6-well plate (2 mL media/well):

-

Dilution Factor: 1:500 (from 50 mM stock).

-

Calculation: Add 4 µL of 50 mM Stock to 2 mL of culture medium.

-

Mixing: Swirl gently. Do not vortex cells.

Preventing Degradation

Serum (FBS) contains Adenosine Deaminase (ADA), which converts Adenosine to Inosine (inactive at A1/A2 receptors) with a half-life of <1 hour in culture [3].

-

Serum-Free: Perform short-term stimulation (0–4 hours) in serum-free media.

-

ADA Inhibitors: For long-term incubation (>4 hours) in serum-containing media, co-treat with EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) at 10 µM to block degradation.

Visualizations

Figure 1: Preparation Workflow

Caption: Step-by-step workflow for the preparation of sterile Adenosine Hydrochloride stock solution.

Figure 2: Adenosine Signaling & Degradation Pathway

Caption: Adenosine activates GPCRs but is rapidly degraded by ADA to Inosine in serum-containing media.[2][3]

References

-

Borea, P. A., et al. (2018). "The A3 adenosine receptor: history and perspectives." Pharmacological Reviews, 70(3), 819-869.

-

Sigma-Aldrich. (n.d.). "Adenosine Product Information & Solubility." Technical Data Sheet.

-

Cayman Chemical. (2022).[4] "Adenosine Product Insert." Cayman Chemical.[4]

-

Tocris Bioscience. (n.d.). "Adenosine: Technical Data and Solubility." Tocris.

Sources

Adenosine hydrochloride solubility protocols in PBS and water

Application Note: Adenosine Hydrochloride Solubility & Preparation Protocols

Executive Summary

Adenosine is a critical nucleoside modulator in physiological signaling, acting on P1 purinergic receptors (

This guide clarifies the distinct solubility profiles of Adenosine Free Base versus Adenosine Hydrochloride (HCl) . While the HCl salt offers enhanced initial solubility in water due to ionization, it presents a "neutralization trap" when introduced to buffered systems like Phosphate Buffered Saline (PBS).[1] This protocol provides a scientifically grounded workflow to prepare stable stock solutions and avoid precipitation during physiological application.

Physicochemical Profile & Solubility Mechanics

Understanding the chemical state of your reagent is the first step in reproducible science. Adenosine exists in two primary commercial forms:

| Feature | Adenosine (Free Base) | Adenosine Hydrochloride (Salt) |

| CAS Number | 58-61-7 | 58056-57-8 |

| Molecular Weight | 267.24 g/mol | 303.70 g/mol |

| Water Solubility | Low (~7 mg/mL at 25°C) | Moderate/High (Acidic pH dependent) |

| pH in Water | Neutral (~6.0–7.[1]0) | Acidic (~2.0–3.[1]0) |

| Primary Use | General cell culture | High-concentration stock preparation |

The Solubility Mechanism: Adenosine contains basic nitrogen atoms within the purine ring (specifically N1, pKa ~3.5).[1]

-

In Water (Free Base): The molecule is largely uncharged at neutral pH, leading to strong intermolecular hydrogen bonding and poor solubility.[1]

-

In Acid (HCl Salt): Protonation of the purine ring disrupts crystal lattice interactions, significantly increasing solubility.[1]

-

The "PBS Trap": When Adenosine HCl is dissolved in PBS (pH 7.4), the buffer neutralizes the protons. The molecule reverts to its free base form. If the concentration exceeds ~10 mg/mL, the free base will precipitate out of solution. [1]

Experimental Protocols

Protocol A: High-Concentration Stock Solution (Water)

Purpose: To create a stable, concentrated stock for long-term storage.[1]

Reagents:

Workflow:

-

Calculation: Calculate the mass required for a 20 mg/mL stock.

-

Note: Do not exceed 50 mg/mL without verifying batch-specific solubility.[1]

-

-

Dissolution: Add the solid to 80% of the final volume of water.

-

Crucial Step: The pH will naturally drop. Do not adjust pH to neutral yet. The acidic environment stabilizes the dissolved salt.

-

-

Agitation: Vortex vigorously or sonicate at 40 kHz for 5–10 minutes.

-

Filtration: Sterile filter using a 0.22 µm PES membrane.

-

Caution: Nylon filters may bind nucleosides; PES or PVDF is preferred.

-

-

Storage: Aliquot into light-protective tubes and store at -20°C.

Protocol B: Physiological Working Solution (PBS)

Purpose: To prepare a vehicle-compatible solution for cell culture or in vivo injection.[1]

Reagents:

-

Adenosine Stock Solution (from Protocol A) or Solid Adenosine HCl[1]

-

1x PBS (pH 7.4, without Calcium/Magnesium)

Workflow:

-

Limit Check: Ensure your target final concentration is ≤ 10 mg/mL .

-

Risk:[1] Concentrations >10 mg/mL in PBS are thermodynamically unstable and prone to precipitation.

-

-

Dilution: Slowly add the Acidic Stock (Protocol A) to pre-warmed (37°C) PBS while stirring.

-

Chemistry: The PBS buffering capacity will neutralize the HCl.

-

-

pH Verification: Check the final pH.

-

If the volume of Acidic Stock added is >10% of the total volume, the PBS buffering capacity may be overwhelmed. Adjust pH back to 7.4 using dilute NaOH if necessary.

-

-

Visual Inspection: Hold the tube against a dark background with a light source. Any turbidity or "swirling" indicates precipitation (reversion to free base).[1]

Visualization: Solubility & Workflow Logic

The following diagram illustrates the chemical equilibrium and the decision logic for preparation.

Figure 1: Decision matrix for Adenosine HCl solubilization.[1] Note the critical precipitation risk when neutralizing high concentrations in PBS.

Quality Control & Validation

Every stock solution must be self-validated before use in critical assays.[1]

1. Concentration Verification (UV-Vis Spectroscopy) Adenosine exhibits a characteristic absorption peak at 260 nm.[1]

-

Molar Extinction Coefficient (

): 15,400 M -

Protocol:

2. Stability Check

-

Deamination: Adenosine slowly degrades to Inosine. This results in a shift in UV max and biological inactivity.

-

Storage: Aqueous stocks are stable for ~14 days at 4°C. For long-term (>1 month), store at -20°C. Avoid repeated freeze-thaw cycles.

3. Troubleshooting Table

| Observation | Cause | Corrective Action |

| Cloudiness in PBS | Concentration >10 mg/mL | Dilute with more warm PBS.[1] |

| Cloudiness in Water | pH is too high (neutral) | Add 1N HCl dropwise to lower pH < 4.[1]0. |

| Yellow Discoloration | Oxidation/Degradation | Discard.[1] Prepare fresh. |

References

-

Cayman Chemical. (2022).[1][7] Adenosine Product Information & Solubility Data. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Adenosine Product Specification & Stability. Retrieved from [1]

-

Almagambetova, E., et al. (2013).[1] Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484–488.[1] Retrieved from [1]

-

PubChem. (2023).[1] Adenosine Hydrochloride Compound Summary. Retrieved from [1]

-

Tocris Bioscience. (2023).[1] Adenosine Solubility and Technical Data. Retrieved from [1]

Sources

- 1. Adenosine | 58-61-7 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Adenosine | 58-61-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nebiocalculator.neb.com [nebiocalculator.neb.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Adenosine Hydrochloride Intravenous Injection Protocols for Mice

Abstract

This application note details the methodological framework for the intravenous (IV) administration of Adenosine Hydrochloride in murine models. Due to adenosine’s ultra-short half-life (<10 seconds in vivo), standard injection protocols often fail to yield reproducible physiological data. This guide provides optimized protocols for rapid bolus injection (for transient heart block/bradycardia induction) and continuous infusion (for stress testing/vasodilation), emphasizing the critical role of catheter placement, dead-volume management, and real-time ECG monitoring.

Introduction & Mechanistic Rationale

Adenosine is an endogenous purine nucleoside that modulates cardiovascular function via four G-protein-coupled receptors:

-

Induce transient atrioventricular (AV) block to study conduction system physiology (

receptor mediated). -

Mimic ischemic preconditioning or reduce reperfusion injury (

mediated vasodilation and anti-inflammatory effects). -

Assess coronary flow reserve (pharmacologic stress test).

The Pharmacokinetic Challenge

The primary technical hurdle is the rapid metabolism of adenosine by erythrocyte adenosine deaminase and cellular uptake via nucleoside transporters. In mice, the half-life is estimated to be even shorter than the human value of <10 seconds. Consequently, intraperitoneal (IP) or subcutaneous (SC) administration is ineffective for acute cardiovascular endpoints; the drug is metabolized before reaching the myocardium. Only rapid IV administration with an immediate saline flush ensures bioavailability.

Signaling Pathway Visualization

The following diagram illustrates the divergent physiological effects based on receptor activation, guiding the choice of dosage and monitoring parameters.

Figure 1: Adenosine receptor signaling pathways. A1 activation drives the negative chronotropic effects (heart rate slowing), while A2A activation drives vasodilation.

Pre-Clinical Considerations & Materials

Formulation and Stability

Adenosine is sparingly soluble. While clinical formulations (e.g., Adenocard) come as 3 mg/mL in saline, research-grade powder requires careful preparation.

-

Solvent: Sterile 0.9% Saline (pH 4.5–7.5).

-

Max Solubility: ~3–5 mg/mL at room temperature. Warming to 37°C can increase solubility to ~10 mg/mL, but precipitation may occur upon cooling in the catheter. Stick to ≤3 mg/mL to prevent catheter occlusion.

-

Stability: Stock solutions (3 mg/mL) are stable at 4°C for 7 days. Discard if crystallization is visible.[2]

Anesthesia Selection

Anesthesia choice profoundly impacts baseline heart rate (HR) and adenosine sensitivity.

-

Isoflurane (Preferred): Maintains higher baseline HR (400–500 bpm), allowing for clear detection of adenosine-induced bradycardia.

-

Ketamine/Xylazine: Induces baseline bradycardia. Not recommended for AV block studies as the effect may be masked or result in fatal asystole.

Equipment List

-

Catheter: PE-10 polyethylene tubing or commercially available mouse jugular catheters (1-2 French).

-

Syringes: Two 1 mL syringes (one for Adenosine, one for Saline Flush).

-

Connector: 3-way stopcock or Y-connector (Essential for rapid flush).

-

Monitoring: 3-lead surface ECG (e.g., ADInstruments PowerLab or similar).

Experimental Protocol: Rapid IV Bolus

This protocol is designed to induce transient AV block or bradycardia.

Step 1: Preparation

-

Anesthetize mouse with 1.5–2% Isoflurane in

. Maintain body temperature at 37°C using a heating pad (hypothermia alters drug metabolism). -

Establish Access:

-

Gold Standard:Right Jugular Vein Cannulation. This minimizes transit time to the heart.

-

Alternative:Lateral Tail Vein. Requires dilation (warm water/heat lamp). Note: The transit time is longer; higher doses may be required.[3]

-

-

Setup Fluidics: Connect the Adenosine syringe and Saline syringe to the Y-connector attached to the catheter. Ensure the line is free of air bubbles.

Step 2: Dosage Calculation

Mouse metabolic rates require higher weight-based dosing than humans.

-

Starting Dose (Diagnostic): 0.1 mg/kg[4]

-

Escalation Dose (AV Block): 0.5 mg/kg – 2.0 mg/kg

-

Therapeutic Model (Ischemia/Reperfusion): Up to 15 mg/kg (administered post-reperfusion).[5]

Table 1: Dosing Guidelines for C57BL/6 Mice (25g)

| Target Effect | Dose (mg/kg) | Volume (3 mg/mL stock) | Injection Speed |

| Mild Bradycardia | 0.1 | ~0.8 µL (Dilute stock 1:10) | Bolus (<1s) |

| Complete AV Block | 1.0 | ~8.3 µL | Bolus (<1s) |

| Ischemia Protection | 10 - 15 | ~80 - 120 µL | Slow Bolus (5-10s) |

Step 3: Injection Sequence (The "Double-Push" Technique)

Critical: The dead volume of a PE-10 catheter (~5–10 µL) is significant relative to the drug volume. The drug must be pushed into the circulation immediately.

-

Record Baseline: Ensure stable ECG for 30 seconds.

-

Inject Adenosine: Depress the adenosine plunger rapidly (< 1 second).

-

Immediate Flush: Instantly switch to the saline syringe and inject 50–100 µL of saline.

-

Note: The delay between drug and flush must be < 0.5 seconds.

-

-

Observation: Mark the trace. Effect (bradycardia/pause) typically occurs within 2–5 seconds (jugular) or 5–10 seconds (tail vein).

-

Recovery: Rhythm should normalize within 10–30 seconds.

Workflow Diagram

Figure 2: Step-by-step workflow for rapid IV adenosine bolus administration.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No change in Heart Rate | Drug metabolized in catheter (Dead volume issue). | Use a Y-connector closer to the animal. Ensure flush is immediate. |

| No change in Heart Rate | Dose too low for strain. | Increase dose.[4][6][7][8] C57BL/6 often requires higher doses than BALB/c. |

| Prolonged Asystole (>5s) | Dose too high or deep anesthesia. | Initiate chest compressions immediately. Reduce next dose by 50%. |

| Precipitation in Line | Stock solution too concentrated or cold. | Warm solution to 37°C. Limit concentration to 3 mg/mL. |

| Reflex Tachycardia | Hypotension-induced baroreceptor reflex. | This is a normal secondary response to vasodilation ( |

Safety & Ethics

-

IACUC Compliance: Adenosine can cause transient cardiac arrest.[3] Protocols must explicitly state "induction of transient heart block" as a procedure.

-

Monitoring: Continuous ECG is mandatory to distinguish between transient block and fatal asystole.

-

Resuscitation: If sinus rhythm does not return within 60 seconds, administer chest compressions. Atropine is generally ineffective against adenosine-mediated block but Theophylline (adenosine antagonist) can be used for reversal in overdose cases.

References

-

Adenosine 3mg/ml Solution for Injection - Summary of Product Characteristics. (2023). medicines.org.uk. Retrieved from [Link]

-

Adenosine - CV Pharmacology. (2023). cvpharmacology.com. Retrieved from [Link]

-

In vivo assessment of coronary flow and cardiac function after bolus adenosine injection in adenosine receptor knockout mice. (2016). Physiological Reports. Retrieved from [Link]

-

Assessment of Squalene-Adenosine Nanoparticles in Two Rodent Models of Cardiac Ischemia-Reperfusion. (2023). Pharmaceutics.[2] Retrieved from [Link]

-

Adenosine in Acute Myocardial Infarction-Associated Reperfusion Injury: Does it Still Have a Role? (2022). Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reference.medscape.com [reference.medscape.com]

- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 4. medicines.org.uk [medicines.org.uk]

- 5. Assessment of Squalene-Adenosine Nanoparticles in Two Rodent Models of Cardiac Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Adenosine - Wikipedia [en.wikipedia.org]

In vitro cell viability assays using Adenosine hydrochloride

Application Note: High-Fidelity In Vitro Viability Profiling of Adenosine Hydrochloride

Abstract

Adenosine hydrochloride (Adenosine HCl) is a ubiquitous signaling nucleoside used in drug development for its modulation of purinergic receptors (A1, A2A, A2B, A3) and metabolic intervention.[1][2][3] However, its in vitro characterization is fraught with artifacts often overlooked in standard protocols. This guide delineates the critical variables—specifically Adenosine Deaminase (ADA) degradation in serum and ATP-assay interference —that compromise data integrity. We present optimized protocols for metabolic (MTS) and apoptotic (Annexin V) assays, ensuring precise EC50/IC50 determination.

Introduction: The Mechanistic Dual-Edge

Adenosine operates through two distinct mechanisms depending on concentration and exposure time:

-

Receptor-Mediated Signaling (Nanomolar - Micromolar): Activation of G-protein coupled receptors (GPCRs). For instance, A3 receptor activation often triggers intrinsic apoptosis in tumor cells.

-

Metabolic Interference (Millimolar): At high concentrations, adenosine enters the cell via Equilibrative Nucleoside Transporters (ENTs). It interferes with the transmethylation pathway (S-adenosylhomocysteine accumulation) and pyrimidine synthesis ("pyrimidine starvation"), leading to cytotoxicity.

Critical Experimental Constraint: Fetal Bovine Serum (FBS) contains high levels of Adenosine Deaminase (ADA) , which rapidly converts adenosine to inosine. Standard heat inactivation (56°C) does not fully ablate bovine ADA activity. Consequently, treating cells in standard 10% FBS media results in a rapidly decaying effective dose, rendering IC50 values irreproducible.

Material Preparation & Handling

Compound: Adenosine Hydrochloride (CAS: 2922-42-1) Molecular Weight: 303.7 g/mol (Salt form)

Solubility & pH Buffering

Unlike free base adenosine, the HCl salt is highly water-soluble but acidic.

-

Vehicle: Dissolve in sterile, nuclease-free water or PBS.

-

Solubility: ~50 mg/mL in water.

-

pH Adjustment (Crucial): A 10 mM solution of Adenosine HCl can drop media pH, causing non-specific toxicity.

-

Protocol: Prepare a 100 mM stock in PBS. Check pH. If < 7.0, neutralize carefully with 1N NaOH before adding to cells.

-

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Experimental Design Strategy

To validate bioactivity, you must control for enzymatic degradation and assay interference.

| Variable | Standard Approach (Flawed) | Optimized Approach (Recommended) |

| Media | DMEM + 10% FBS | Serum-Free Media (short-term) or Heat-Inactivated Dialyzed FBS + ADA Inhibitor (e.g., 5 µM EHNA). |

| Assay Type | ATP Luminescence (CellTiter-Glo) | MTS/WST-1 (Metabolic) or Flow Cytometry (Membrane integrity). |

| Controls | Vehicle only | Vehicle, Positive Control (Staurosporine), and Inosine Control (to prove effect is Adenosine-specific). |

Diagram 1: Adenosine Signaling & Experimental Artifacts

Caption: Dual pathways of Adenosine action and the critical artifact of serum ADA degradation and ATP pool expansion.

Detailed Protocols

Protocol A: Metabolic Viability Assay (MTS/WST-1)

Preferred over MTT to avoid solubilization steps that may disturb loose cells.

Objective: Determine IC50 of Adenosine HCl without ATP interference.

-

Cell Seeding:

-

Seed cells (e.g., A549, HEK293) at 5,000–10,000 cells/well in 96-well plates.

-

Allow attachment overnight (16–24 h).

-

-

Media Exchange (Critical Step):

-

Aspirate growth media.

-

Wash 1x with warm PBS.

-

Add Serum-Free Media (e.g., Opti-MEM) OR media supplemented with 10 µM EHNA (ADA inhibitor).

-

-

Treatment:

-

Assay Development:

-

Add 20 µL of MTS/PMS reagent (or WST-1) directly to wells.

-

Incubate 1–4 hours. Monitor color change (yellow to brown).

-

Measure Absorbance at 490 nm (MTS) or 450 nm (WST-1).

-

-

Analysis:

-

Normalize to Vehicle Control (100%).

-

Fit data to a non-linear regression (4-parameter logistic) to calculate IC50.

-

Protocol B: Apoptosis vs. Necrosis (Annexin V / PI Flow Cytometry)

Gold Standard for determining the mechanism of cell death.

-

Preparation:

-

Seed cells in 6-well plates (3 x 10^5 cells/well).

-

Treat with Adenosine HCl (at IC50 and 2x IC50 concentrations) for 24 hours in ADA-free conditions.

-

-

Harvesting:

-

Collect supernatant (contains floating dead cells).

-

Trypsinize adherent cells gently; combine with supernatant.

-

Centrifuge at 300 x g for 5 min.

-

-

Staining:

-

Wash pellet with cold PBS.

-